molecular formula C20H22ClNO5 B4074438 N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate

N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate

Cat. No. B4074438
M. Wt: 391.8 g/mol
InChI Key: HOLBEVQZARJJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the family of allylamines, which are known to exhibit broad-spectrum antifungal activity. In

Mechanism of Action

The mechanism of action of N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate is not fully understood. However, it is believed to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to membrane destabilization and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, this compound has been shown to have some potential for hepatotoxicity at higher doses. Additionally, this compound has been shown to exhibit moderate anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of a wide range of fungal infections. Additionally, this compound has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. However, one of the main limitations of this compound is its potential for hepatotoxicity at higher doses, which may limit its clinical utility.

Future Directions

There are several potential future directions for research on N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate. One area of interest is the development of novel formulations of this compound that can enhance its bioavailability and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for future drug development. Finally, there is a need for additional preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

The scientific research application of N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate is primarily focused on its potential as an antifungal agent. Several studies have shown that this compound exhibits potent activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, this compound has shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO.C2H2O4/c1-3-11-20(12-4-2)13-14-21-18-10-9-17(19)15-7-5-6-8-16(15)18;3-1(4)2(5)6/h3-10H,1-2,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLBEVQZARJJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=C(C2=CC=CC=C21)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 2
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 3
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 4
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 5
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate
Reactant of Route 6
Reactant of Route 6
N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate

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